molecular formula C7H6N2O3 B8658009 Methyl 2-formylpyrimidine-5-carboxylate

Methyl 2-formylpyrimidine-5-carboxylate

Cat. No.: B8658009
M. Wt: 166.13 g/mol
InChI Key: RDKPAGIQZAZQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-formylpyrimidine-5-carboxylate is a pyrimidine derivative featuring a formyl group at the 2-position and a methyl ester at the 5-position. Pyrimidine-based compounds are pivotal in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and functional group compatibility .

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

methyl 2-formylpyrimidine-5-carboxylate

InChI

InChI=1S/C7H6N2O3/c1-12-7(11)5-2-8-6(4-10)9-3-5/h2-4H,1H3

InChI Key

RDKPAGIQZAZQRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name (CAS) Substituent at 2-Position Substituent at 5-Position Similarity Score Molecular Weight Key Properties/Applications
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (304693-64-9) Trifluoromethyl Ethyl ester 0.91 220.15 g/mol High solubility in organic solvents; used in fluorinated drug intermediates
Ethyl 2-aminopyrimidine-5-carboxylate (57401-76-0) Amino Ethyl ester 0.97 181.17 g/mol High nucleophilicity; precursor for heterocyclic synthesis
Methyl 4-hydroxypyrimidine-5-carboxylate (4774-35-0) Hydroxy Methyl ester 0.72 154.12 g/mol Polar, water-soluble; used in metal coordination chemistry
Methyl 2-cyanopyrimidine-5-carboxylate (933989-25-4) Cyano Methyl ester N/A 163.14 g/mol Electrophilic reactivity; intermediate in peptide coupling

Ester Group Influence

  • Ethyl vs. Methyl Esters :
    Ethyl esters (e.g., Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) generally exhibit lower polarity and slower hydrolysis rates compared to methyl esters, impacting bioavailability and synthetic utility .

Research Findings and Implications

  • Fluorinated Derivatives : The trifluoromethyl analog’s stability under physiological conditions highlights the promise of this compound in designing fluorinated bioactive molecules .
  • Limitations : Methyl 4-hydroxypyrimidine-5-carboxylate’s lower similarity (0.72) underscores the critical role of substituent positioning in modulating properties .

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